An In-depth Technical Guide to 4-Formyltetrahydropyran: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 4-Formyltetrahydropyran: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Formyltetrahydropyran, also known as tetrahydro-2H-pyran-4-carbaldehyde, is a versatile heterocyclic aldehyde that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its tetrahydropyran motif is a prevalent scaffold in numerous bioactive molecules, offering favorable physicochemical properties such as improved solubility and metabolic stability. This technical guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and spectral analysis of 4-Formyltetrahydropyran. Furthermore, it delves into its applications in drug discovery, with a focus on its role as a precursor for kinase inhibitors and spirocyclic compounds.
Chemical Properties and Structure
4-Formyltetrahydropyran is a colorless to light yellow liquid with a chemical formula of C₆H₁₀O₂. Its structure consists of a tetrahydropyran ring substituted with a formyl group at the 4-position.
Table 1: Physicochemical Properties of 4-Formyltetrahydropyran
| Property | Value | Reference(s) |
| IUPAC Name | Tetrahydro-2H-pyran-4-carbaldehyde | |
| Synonyms | 4-Formyltetrahydropyran, Tetrahydropyran-4-carboxaldehyde | |
| CAS Number | 50675-18-8 | [1] |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 74-77 °C at 11 Torr | [2] |
| Density | 1.096 g/cm³ (predicted) | [2] |
| SMILES | O=CC1CCOCC1 | |
| InChI | InChI=1S/C6H10O2/c7-5-6-1-3-8-4-2-6/h5-6H,1-4H2 |
Synthesis and Purification
A common and efficient method for the synthesis of 4-Formyltetrahydropyran is the oxidation of the corresponding primary alcohol, (tetrahydro-2H-pyran-4-yl)methanol. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions and high yields.
Experimental Protocol: Swern Oxidation of (Tetrahydro-2H-pyran-4-yl)methanol
This protocol details the synthesis of 4-Formyltetrahydropyran from (tetrahydro-2H-pyran-4-yl)methanol using a Swern oxidation.
Materials:
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Oxalyl chloride
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Dimethyl sulfoxide (DMSO)
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Dichloromethane (DCM), anhydrous
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(Tetrahydro-2H-pyran-4-yl)methanol
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Triethylamine (TEA)
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Argon or Nitrogen gas supply
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Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, etc.)
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Magnetic stirrer and stir bar
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Low-temperature bath (e.g., dry ice/acetone)
Procedure:
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Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen), dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath). To this solution, add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM dropwise via the dropping funnel, maintaining the internal temperature below -60 °C. Stir the resulting mixture for 15 minutes.
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Addition of the Alcohol: Dissolve (tetrahydro-2H-pyran-4-yl)methanol (1.0 equivalent) in anhydrous DCM and add it dropwise to the activated DMSO solution, ensuring the internal temperature remains below -60 °C. Stir the reaction mixture for 30-45 minutes at this temperature.
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Addition of the Base: Add triethylamine (TEA) (5.0 equivalents) dropwise to the reaction mixture, again keeping the internal temperature below -60 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Isolation of the Product: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-Formyltetrahydropyran.
Experimental Protocol: Purification by Fractional Distillation
The crude 4-Formyltetrahydropyran can be purified by fractional distillation under reduced pressure.
Materials:
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Crude 4-Formyltetrahydropyran
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Fractional distillation apparatus (including a fractionating column, condenser, receiving flask)
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Vacuum pump
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Heating mantle
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Boiling chips
Procedure:
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Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude 4-Formyltetrahydropyran in the distillation flask along with a few boiling chips.
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Distillation: Heat the distillation flask gently using a heating mantle. Apply vacuum to the system, carefully reducing the pressure to the desired level (e.g., 11 Torr).
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Fraction Collection: The temperature of the vapor will rise and then stabilize as the 4-Formyltetrahydropyran begins to distill. Collect the fraction that distills at a constant temperature (74-77 °C at 11 Torr).[2]
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Completion: Once the majority of the product has distilled and the temperature begins to drop or fluctuate, stop the distillation. The collected fraction should be pure 4-Formyltetrahydropyran.
Spectral Analysis
The structure of 4-Formyltetrahydropyran can be confirmed by various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Formyltetrahydropyran is expected to show the following signals:
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Aldehydic Proton (CHO): A singlet or a triplet (due to coupling with the adjacent methine proton, though often appears as a singlet) in the downfield region, typically around δ 9.6-9.8 ppm.
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Methine Proton (CH-CHO): A multiplet around δ 2.3-2.5 ppm, coupled to the protons on the adjacent methylene groups of the ring and potentially the aldehydic proton.
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Methylene Protons adjacent to Oxygen (O-CH₂): Two sets of multiplets in the range of δ 3.4-4.0 ppm. The axial and equatorial protons will be diastereotopic and thus have different chemical shifts and coupling constants.
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Methylene Protons adjacent to the Methine (CH-CH₂): Two sets of multiplets in the range of δ 1.6-2.0 ppm. Again, the axial and equatorial protons will be diastereotopic.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 4-Formyltetrahydropyran will exhibit characteristic peaks for each unique carbon atom:
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Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically around δ 200-205 ppm.
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Methine Carbon (CH-CHO): A signal around δ 50-55 ppm.
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Methylene Carbons adjacent to Oxygen (O-CH₂): Signals in the range of δ 65-70 ppm.
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Methylene Carbons adjacent to the Methine (CH-CH₂): Signals in the range of δ 25-30 ppm.
FT-IR Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule:
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C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹.
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C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).
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C-H Stretch (Aliphatic): Strong absorptions in the range of 2850-3000 cm⁻¹.
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C-O-C Stretch (Ether): A strong, characteristic absorption band in the region of 1050-1150 cm⁻¹.
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) of 4-Formyltetrahydropyran would be expected to show a molecular ion peak (M⁺) at m/z 114. The fragmentation pattern would likely involve:
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Loss of the formyl group (CHO): A fragment at m/z 85 (M⁺ - 29).
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Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to various fragments.
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Loss of ethylene (C₂H₄): A fragment resulting from a retro-Diels-Alder type reaction of the tetrahydropyran ring.
Applications in Drug Discovery
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, and 4-Formyltetrahydropyran serves as a key intermediate in the synthesis of various biologically active compounds.
Precursor for Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. 4-Formyltetrahydropyran can be utilized in the synthesis of kinase inhibitors. For example, the aldehyde functionality can be transformed into various nitrogen-containing heterocycles, which are common motifs in kinase inhibitors that interact with the ATP-binding site of the enzyme. The tetrahydropyran ring can provide a rigid scaffold and improve the pharmacokinetic properties of the final compound. One important class of kinases targeted by such inhibitors is the Janus kinase (JAK) family, which is involved in cytokine signaling pathways that regulate immune responses.
Synthesis of Spirocyclic Compounds
Spirocyclic systems, where two rings share a single atom, are of great interest in drug discovery due to their unique three-dimensional structures. 4-Formyltetrahydropyran can serve as a starting material for the synthesis of spirocyclic compounds. For instance, it can undergo reactions with binucleophiles to form spiro-heterocycles. A notable application is in the synthesis of spiro-oxindoles, which are core structures in a variety of natural products and synthetic compounds with diverse biological activities, including anticancer and antiviral properties.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for 4-Formyltetrahydropyran.
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway.
Conclusion
4-Formyltetrahydropyran is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery. Its straightforward synthesis and the reactivity of its aldehyde group make it an attractive starting material for the construction of complex molecular architectures, including kinase inhibitors and spirocyclic compounds. The favorable physicochemical properties imparted by the tetrahydropyran moiety further enhance its utility in the development of novel therapeutic agents. This guide provides a foundational understanding of the key aspects of 4-Formyltetrahydropyran for researchers and scientists working in synthetic and medicinal chemistry.
